molecular formula C15H24N2O5 B12064567 Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-

Cat. No.: B12064567
M. Wt: 312.36 g/mol
InChI Key: XGDABHXCVGCHBB-UHFFFAOYSA-N
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Description

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is a complex organic compound featuring a pyrrolidine ring structure. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

The synthesis of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- undergoes several types of chemical reactions, including:

Scientific Research Applications

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- involves its interaction with specific molecular targets. The pyrrolidine ring structure allows the compound to bind to enantioselective proteins, influencing biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining the compound’s binding mode and biological profile .

Comparison with Similar Compounds

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share similar structural features but differ in their biological activity and applications.

Biological Activity

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is C15H24N2O5C_{15}H_{24}N_{2}O_{5} . The compound features two pyrrolidine rings, one of which is substituted with a carboxylic acid group, while the other has a t-butoxycarbonyl group. This structural arrangement may influence its interaction with biological targets.

Research indicates that compounds similar to Methanone can exhibit various biological activities, including:

  • CETP Inhibition : Compounds derived from similar structures have shown potential as cholesteryl ester transfer protein (CETP) inhibitors, which are relevant in managing cholesterol levels and cardiovascular diseases .
  • Immunomodulation : There is evidence suggesting that certain heterocyclic compounds can act as immunomodulators, influencing immune responses. Methanone’s structure may allow it to interact with immune pathways similarly .

2. Pharmacological Studies

Several studies have assessed the pharmacological potential of related compounds:

  • In vitro Studies : A study highlighted the synthesis of novel benzo[ d]imidazole compounds targeting cannabinoid receptors, which demonstrated significant binding affinities and agonistic activities. These findings suggest that structural motifs in Methanone could be explored for similar receptor interactions .
  • Case Studies : In a patent application discussing tetrahydroquinoline derivatives, it was noted that modifications in the molecular structure could enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Data Tables

The following table summarizes key findings related to the biological activity of Methanone and similar compounds:

Compound Biological Activity Mechanism/Target Reference
MethanoneCETP InhibitionCholesterol metabolism
Similar DerivativeCB2 Receptor AgonistAnti-inflammatory
TetrahydroquinolineImmunomodulationImmune response modulation

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDABHXCVGCHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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